

A Spectroscopic Comparison of 2-Ethylthiazole-4-carboxylic Acid and its Ethyl Ester

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Compound of Interest

Compound Name: **2-Ethylthiazole-4-carboxylic acid**

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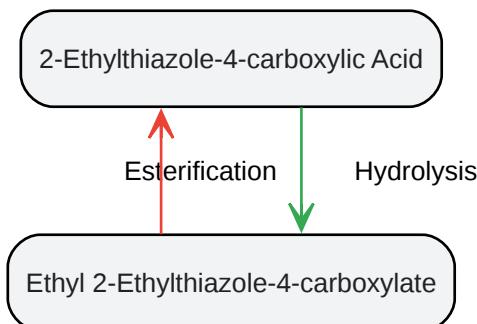
This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Ethylthiazole-4-carboxylic acid** and its corresponding ethyl ester, ethyl 2-ethylthiazole-4-carboxylate. The structural differences between the carboxylic acid and its ethyl ester give rise to distinct spectroscopic signatures, which are crucial for their identification and characterization in research and development. This document summarizes their key spectral features and outlines the experimental protocols for these analyses.

Chemical Structures

The relationship between **2-Ethylthiazole-4-carboxylic acid** and its ethyl ester is a straightforward esterification reaction, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group.

Esterification of 2-Ethylthiazole-4-carboxylic acid

+ Ethanol (EtOH)
+ Acid Catalyst (e.g., H₂SO₄)



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Caption: Chemical relationship between the acid and its ethyl ester.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for **2-Ethylthiazole-4-carboxylic acid** and ethyl 2-ethylthiazole-4-carboxylate based on characteristic chemical shifts and absorption frequencies of their respective functional groups. Direct experimental data for these specific compounds is limited; therefore, some values are predicted based on data from analogous structures.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz

Assignment	2-Ethylthiazole-4-carboxylic acid (Predicted Chemical Shift, δ ppm)	Ethyl 2-Ethylthiazole-4-carboxylate (Predicted Chemical Shift, δ ppm)	Key Differences
-COOH	~10-13 (broad s, 1H)	-	Disappearance of the highly deshielded carboxylic acid proton.
Thiazole-H	~8.1 (s, 1H)	~8.0 (s, 1H)	Minor shift due to change in the electron-withdrawing nature of the C4 substituent.
-OCH ₂ CH ₃	-	~4.4 (q, 2H, $J \approx 7.1$ Hz)	Appearance of a quartet for the methylene protons of the ethyl ester.
-CH ₂ CH ₃	~3.1 (q, 2H, $J \approx 7.5$ Hz)	~3.0 (q, 2H, $J \approx 7.5$ Hz)	Minor shift of the ethyl group on the thiazole ring.
-OCH ₂ CH ₃	-	~1.4 (t, 3H, $J \approx 7.1$ Hz)	Appearance of a triplet for the methyl protons of the ethyl ester.
-CH ₂ CH ₃	~1.4 (t, 3H, $J \approx 7.5$ Hz)	~1.3 (t, 3H, $J \approx 7.5$ Hz)	Minor shift of the ethyl group on the thiazole ring.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz

Assignment	2-Ethylthiazole-4-carboxylic acid (Predicted Chemical Shift, δ ppm)	Ethyl 2-Ethylthiazole-4-carboxylate (Predicted Chemical Shift, δ ppm)	Key Differences
C=O (Carboxyl/Ester)	~165-185	~160-170	The ester carbonyl carbon is typically found slightly upfield compared to the carboxylic acid.
Thiazole-C2	~170	~168	Minor shift.
Thiazole-C4	~145	~143	Minor shift.
Thiazole-C5	~125	~123	Minor shift.
-OCH ₂ CH ₃	-	~61	Appearance of the methylene carbon of the ethoxy group.
-CH ₂ CH ₃	~25	~25	Minimal change.
-OCH ₂ CH ₃	-	~14	Appearance of the methyl carbon of the ethoxy group.
-CH ₂ CH ₃	~14	~14	Minimal change.

IR Spectroscopy Data

Functional Group	2-Ethylthiazole-4-carboxylic acid (Expected Absorption, cm^{-1}) ^[1] ^[2]	**Ethyl 2-Ethylthiazole-4-carboxylate (Expected Absorption, cm^{-1}) **	Key Differences
O-H stretch (Carboxylic Acid)	2500-3300 (very broad)	-	Absence of the broad O-H band in the ester.
C=O stretch	1710-1760	1735-1750	The C=O stretch of the ester is typically at a higher wavenumber than the hydrogen-bonded carboxylic acid.
C-O stretch	1210-1320	1000-1300 (two bands)	Different C-O stretching patterns for the acid versus the ester.
C=N stretch (Thiazole)	~1500-1600	~1500-1600	Generally similar for both compounds.
C-H stretch	2850-3000	2850-3000	Similar C-H stretching for the ethyl group.

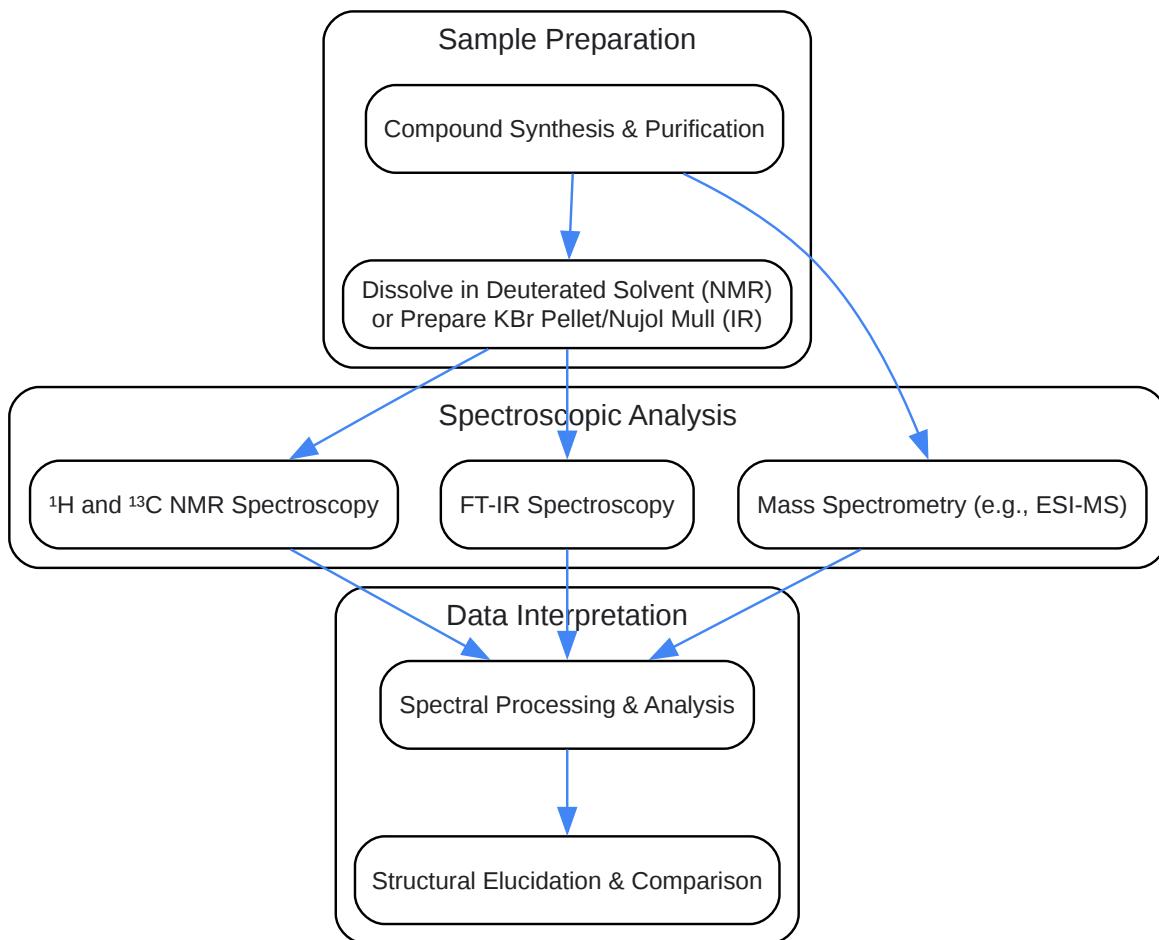
Mass Spectrometry Data

Analysis Type	2-Ethylthiazole-4-carboxylic acid	Ethyl 2-Ethylthiazole-4-carboxylate	Key Differences
Molecular Formula	C ₆ H ₇ NO ₂ S	C ₈ H ₁₁ NO ₂ S	The ethyl ester has an additional C ₂ H ₄ unit.
Molecular Weight	157.19 g/mol	185.24 g/mol	A difference of 28.05 g/mol, corresponding to the C ₂ H ₄ unit.
Expected [M] ⁺ or [M+H] ⁺	m/z 157 or 158	m/z 185 or 186	The molecular ion peak will be at a higher m/z for the ester.
Key Fragmentation	Loss of -OH (m/z 140), Loss of -COOH (m/z 112)	Loss of -OCH ₂ CH ₃ (m/z 140), Loss of -COOCH ₂ CH ₃ (m/z 112)	The initial fragmentation patterns will differ based on the C ₄ substituent.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of thiazole derivatives.

General Experimental Workflow



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Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]
- ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

- ^{13}C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is generally required for ^{13}C NMR to achieve a good signal-to-noise ratio.[3]
- Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ^1H NMR signals and assign chemical shifts based on known values for similar structures.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.[4]
- Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .[3]
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.
- Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$, $[\text{M}+\text{H}]^+$, or $[\text{M}-\text{H}]^-$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

This guide provides a foundational understanding of the spectroscopic differences between **2-Ethylthiazole-4-carboxylic acid** and its ethyl ester. The provided data and protocols are

intended to aid researchers in the identification and characterization of these and similar compounds.

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